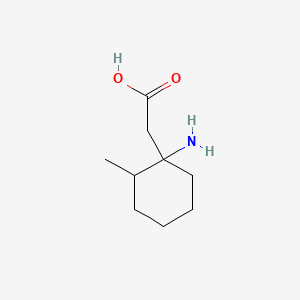

2-(1-Amino-2-methylcyclohexyl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

2-(1-amino-2-methylcyclohexyl)acetic acid |

InChI |

InChI=1S/C9H17NO2/c1-7-4-2-3-5-9(7,10)6-8(11)12/h7H,2-6,10H2,1H3,(H,11,12) |

InChI Key |

YUPVJKHWLNTDPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1(CC(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2 1 Amino 2 Methylcyclohexyl Acetic Acid

Retrosynthetic Analysis and Key Bond Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgicj-e.org This process begins with the target molecule and works backward through a series of imaginary steps called "disconnections," which correspond to the reverse of known chemical reactions. ias.ac.in For 2-(1-amino-2-methylcyclohexyl)acetic acid, several logical disconnections can be proposed to devise potential synthetic routes.

The primary bond disconnections for the target molecule focus on the bonds connecting the key functional groups to the quaternary carbon center (C1) of the cyclohexane (B81311) ring.

Disconnection A (C1-N Bond): This is a common and logical disconnection for an amine. amazonaws.com This approach treats the amino group as being introduced via nucleophilic addition or amination. The corresponding synthon is a carbocation at C1 or an equivalent electrophilic center, which can be derived from a ketone. This leads to a key precursor: a 2-methylcyclohexanone (B44802) derivative bearing an acetic acid or equivalent side chain at the C1 position.

Disconnection B (C1-C(acetic acid) Bond): This disconnection breaks the carbon-carbon bond of the acetic acid side chain. This strategy suggests adding the carboxymethyl group (⁻CH₂COOH) to a 1-amino-2-methylcyclohexane precursor. The synthetic equivalent for the carboxymethyl anion could be a malonic ester or a protected acetate (B1210297) enolate.

Disconnection C (C-C bonds within the ring): While less common for this specific target, ring-forming disconnections (e.g., via a Diels-Alder or Michael addition strategy) could be envisioned to construct the substituted cyclohexyl core itself from acyclic precursors.

These disconnections lead to the identification of synthons (idealized fragments) and their corresponding synthetic equivalents (real chemical reagents) that can be used in the forward synthesis. wikipedia.org

Table 1: Retrosynthetic Analysis of this compound

| Disconnection | Synthon 1 | Synthetic Equivalent 1 | Synthon 2 | Synthetic Equivalent 2 |

|---|---|---|---|---|

| A (C1-N) | 1-(carboxymethyl)-2-methylcyclohexyl cation | 1-(cyanomethyl)-2-methylcyclohexanone or 2-(2-methyl-1-oxocyclohexyl)acetic acid | Amine synthon (⁻NH₂) | Ammonia (NH₃) or protected amine equivalent |

| B (C1-C) | 1-amino-2-methylcyclohexyl cation | 1-amino-2-methylcyclohexan-1-carbonitrile | Carboxymethyl anion (⁻CH₂COOH) | Diethyl malonate or ethyl bromoacetate (B1195939) |

Classical and Modern Multi-Step Synthesis Pathways

Based on the retrosynthetic analysis, several multi-step pathways can be designed. These routes must address the significant challenge of controlling the relative and absolute stereochemistry of the three stereocenters in the molecule: the quaternary carbon at C1, the methyl-bearing carbon at C2, and potentially the configuration of the substituents.

The foundation of the synthesis is the construction of the 2-methylcyclohexane ring with appropriate stereochemistry. A common starting material for such a structure is 2-methylcyclohexanone. The synthesis of enantiomerically enriched 2-substituted cycloalkanones can be achieved through various asymmetric methods, including chiral auxiliary-mediated alkylations or organocatalytic approaches. Alternatively, hydrogenation of an aromatic precursor like o-cresol (B1677501) can yield 2-methylcyclohexanol, which can then be oxidized to the ketone. google.com The hydrogenation step often produces a mixture of cis and trans isomers, requiring separation or stereoselective control.

With a suitable 2-methylcyclohexanone precursor in hand, the next critical step is the introduction of the amino and acetic acid groups at the C1 position. A classical approach is the Strecker synthesis, where the ketone reacts with an amine (e.g., ammonia) and a cyanide source (e.g., KCN) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group would yield the corresponding α-amino acid. However, for the target γ-amino acid, a modified approach is necessary.

One plausible route involves the addition of a cyanide equivalent to 2-methylcyclohexanone to form a cyanohydrin. The hydroxyl group could then be substituted to introduce the acetic acid moiety precursor, followed by reduction of the nitrile to the aminomethyl group, as seen in the synthesis of the related compound gabapentin (B195806). nih.gov Another strategy involves the reaction of 2-methylcyclohexanone with a nucleophile like diethyl cyanomethylphosphonate (Horner-Wadsworth-Emmons reaction) to form an α,β-unsaturated nitrile. Subsequent conjugate addition of a methyl group (using an organocuprate) and stereoselective reduction of the double bond could establish the desired core, followed by conversion of the nitrile to the amino and carboxylic acid groups.

Modern synthetic chemistry offers powerful tools for creating C-C and C-N bonds. Palladium-catalyzed C-H functionalization has emerged as a strategy to directly convert C-H bonds into more complex functionalities, bypassing the need for pre-functionalized substrates. rsc.org In the context of this synthesis, one could envision a scenario where a suitably protected 2-methylcyclohexylamine (B147291) is subjected to a Pd-catalyzed C-H activation at the C1 position, followed by coupling with a reagent that delivers the acetic acid side chain. mdpi.com While specific applications to this system are not widely reported, the general methodology allows for the late-stage introduction of key fragments. nih.gov Such domino reactions, incorporating carbopalladation and C-H activation, have been used to construct complex polycyclic amine structures and represent a frontier in synthetic strategy. mdpi.com

Reductive amination is a highly effective and widely used method for forming C-N bonds, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org This one-pot reaction is valued for its efficiency and is often a cornerstone in amine synthesis. organic-chemistry.org A plausible route to this compound could involve the reductive amination of a keto-acid or keto-ester precursor, such as ethyl 2-(2-methyl-1-oxocyclohexyl)acetate.

The reaction involves the condensation of the ketone with an amine source (like ammonia) to form an imine, which is then reduced in situ. A variety of reducing agents can be employed, each with distinct advantages in terms of reactivity, selectivity, and mildness. harvard.edu

Sodium Cyanoborohydride (NaBH₃CN): A classic reagent that is effective under mildly acidic conditions where imine formation is favorable. It is selective for the iminium ion over the ketone. harvard.edu

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative that has become a reagent of choice for reductive aminations. organic-chemistry.orgharvard.edu It is particularly effective for a wide range of aldehydes and ketones with primary and secondary amines.

Catalytic Hydrogenation (H₂/Catalyst): Using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with hydrogen gas is another common method. This approach is powerful but may be limited by the presence of other functional groups in the molecule that are also susceptible to reduction.

Table 2: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent | pH Conditions | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| NaBH₃CN | Methanol (MeOH) | Mildly Acidic (pH 6-7) | Selective for iminium ions harvard.edu | Highly toxic; generates cyanide byproducts harvard.edu |

| NaBH(OAc)₃ | Dichloroethane (DCE), THF | Neutral/Acidic catalyst | Mild, highly selective, non-toxic byproducts organic-chemistry.orgharvard.edu | Moisture sensitive |

| H₂/Pd/C | Ethanol, Ethyl Acetate | Neutral | "Green" method, high yield | Can reduce other functional groups (e.g., alkenes, alkynes) |

Novel Synthetic Route Development and Optimization

The development of novel and optimized routes for complex molecules like this compound focuses on improving efficiency, stereoselectivity, and sustainability. Future research could explore several avenues:

Asymmetric Catalysis: Developing a catalytic enantioselective route starting from an achiral precursor like 2-methyl-2-cyclohexenone would be highly desirable. This could involve asymmetric conjugate addition to set the C2 stereocenter, followed by a diastereoselective functionalization of C1.

Biocatalysis: The use of enzymes, such as transaminases or imine reductases, could offer unparalleled stereoselectivity in the formation of the amine center. wikipedia.org Biocatalytic methods are increasingly used in pharmaceutical synthesis for their ability to selectively produce a single enantiomer under mild, aqueous conditions.

Flow Chemistry: Converting key reaction steps into a continuous flow process could enhance reaction control, improve safety (especially when using hazardous reagents), and facilitate scaling up the synthesis.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally benign processes. Key principles that can be applied include the use of renewable feedstocks, atom economy, and the use of safer solvents and reagents. acs.org

One of the primary starting materials for the synthesis of this target molecule is 2-methylcyclohexanone. Greener routes to this precursor involve the catalytic hydrogenation of o-cresol, which can be derived from lignin, a renewable biomass source. chemicalbook.com Traditional methods often rely on petroleum-based feedstocks.

The principles of green chemistry can be evaluated using various metrics. The following table provides a qualitative assessment of how different synthetic strategies for this compound align with these principles.

| Green Chemistry Principle | Conventional Synthesis (e.g., Strecker) | Potential Green Synthesis (e.g., Biocatalytic) |

| Prevention | Moderate to high waste generation | Low waste generation |

| Atom Economy | Moderate | High |

| Less Hazardous Chemical Syntheses | Use of toxic cyanide and strong acids/bases | Use of enzymes and mild reagents |

| Designing Safer Chemicals | Not directly applicable to the final product | Not directly applicable to the final product |

| Safer Solvents and Auxiliaries | Often uses volatile organic solvents | Primarily uses water as a solvent |

| Design for Energy Efficiency | Often requires heating and cooling | Reactions often run at ambient temperature |

| Use of Renewable Feedstocks | Typically relies on fossil fuel-derived precursors | Can utilize biomass-derived precursors like o-cresol |

| Reduce Derivatives | May require protecting groups | Often avoids the need for protecting groups |

| Catalysis | Stoichiometric reagents are common | Relies on highly efficient and selective biocatalysts |

| Design for Degradation | Not directly applicable to the synthesis | Not directly applicable to the synthesis |

| Real-time analysis for Pollution Prevention | Can be implemented but not inherent | Can be readily integrated with process analytical technology |

| Inherently Safer Chemistry for Accident Prevention | Use of hazardous reagents poses risks | Biocatalytic processes are generally safer |

Flow Chemistry and Continuous Processing Applications

Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govyoutube.com The application of flow chemistry to the synthesis of this compound can address some of the challenges associated with traditional batch processes.

A potential flow-based synthesis could involve a multi-step sequence where intermediates are generated and consumed in a continuous stream. chimia.ch For instance, the initial formation of an imine from 2-methylcyclohexanone could be performed in a packed-bed reactor containing a solid-supported acid catalyst. This imine could then be directly reacted with a cyanide source in a subsequent flow reactor to form the α-aminonitrile, a key intermediate in the Strecker synthesis. The use of microreactors can allow for precise control over reaction parameters, potentially improving yields and reducing side reactions.

The benefits of applying flow chemistry to the synthesis of this target molecule are summarized below:

| Feature | Batch Synthesis | Flow Synthesis |

| Safety | Handling of hazardous reagents in large quantities can be risky. | Small reaction volumes at any given time minimize safety risks. |

| Heat Transfer | Inefficient heat dissipation can lead to side reactions. | High surface-area-to-volume ratio allows for excellent temperature control. |

| Mass Transfer | Inefficient mixing can lead to localized concentration gradients. | Enhanced mixing leads to improved reaction rates and selectivity. |

| Scalability | Scaling up can be challenging and may require process re-optimization. | Scaling up is typically achieved by running the process for a longer duration. |

| Automation | Can be automated, but integration of multiple steps is complex. | Readily amenable to automation and multi-step "telescoped" syntheses. |

While specific examples of the flow synthesis of this compound are not extensively reported, the principles have been successfully applied to the synthesis of other cyclic amino acids and complex molecules. researchgate.netrsc.org

Synthesis of Precursors and Intermediates for Advanced Derivatization

The synthesis of precursors and intermediates is a critical aspect of developing derivatives of this compound for various applications. The primary precursor is 2-methylcyclohexanone.

Synthesis of 2-Methylcyclohexanone:

2-Methylcyclohexanone can be synthesized through several routes:

From o-Cresol: Catalytic hydrogenation of o-cresol is a common industrial method. chemicalbook.com

From Cyclohexanone (B45756): Alkylation of cyclohexanone enolate with a methylating agent is a standard laboratory procedure. quora.com

Key Intermediates for Derivatization:

Once 2-methylcyclohexanone is obtained, it can be converted into various intermediates suitable for derivatization. One important class of intermediates is the corresponding α-aminonitrile, formed through the Strecker synthesis. This aminonitrile can then be hydrolyzed to the target amino acid.

Another key intermediate is the hydantoin (B18101) formed in the Bucherer-Bergs reaction. nih.gov This heterocyclic compound can be isolated and subsequently hydrolyzed to yield the desired amino acid. The hydantoin itself can also serve as a scaffold for further chemical modifications.

The synthesis of these precursors and intermediates allows for the introduction of various functional groups, enabling the creation of a library of derivatives of this compound. For example, the amino group can be acylated or alkylated, and the carboxylic acid can be esterified or converted to an amide.

Comparative Analysis of Synthetic Efficiency and Yields Across Methodologies

The choice of synthetic methodology for this compound depends on factors such as desired stereochemistry, scale of production, and available resources. The two most common classical approaches are the Strecker synthesis and the Bucherer-Bergs reaction.

Strecker Synthesis: This method involves the one-pot, three-component reaction of 2-methylcyclohexanone, an amine source (like ammonia), and a cyanide source (like potassium cyanide). libretexts.org The resulting α-aminonitrile is then hydrolyzed to the amino acid. While versatile, this method often produces a racemic mixture of diastereomers, requiring subsequent resolution. Yields can vary depending on the specific reaction conditions and the substrate.

Bucherer-Bergs Reaction: This is another multicomponent reaction where 2-methylcyclohexanone reacts with ammonium (B1175870) carbonate and potassium cyanide to form a spiro-hydantoin intermediate. nih.govencyclopedia.pub This hydantoin is then hydrolyzed to the amino acid. Similar to the Strecker synthesis, this method typically yields a mixture of stereoisomers.

The following table provides a general comparison of the efficiency and yields of these two methods for the synthesis of related cyclic α-amino acids, which can be extrapolated to the synthesis of this compound.

| Methodology | Key Intermediate | Typical Yields (for related systems) | Stereocontrol | Key Advantages | Key Disadvantages |

| Strecker Synthesis | α-Aminonitrile | 50-80% | Generally poor, requires resolution | One-pot, versatile | Use of toxic cyanide, often poor stereocontrol |

| Bucherer-Bergs Reaction | Hydantoin | 60-90% | Generally poor, requires resolution | Good yields, stable intermediate | Use of toxic cyanide, harsh hydrolysis conditions |

| Asymmetric Synthesis (e.g., using chiral auxiliaries) | Chiral imine or enolate | 70-95% | Good to excellent | High stereoselectivity | Often requires multiple steps and expensive reagents |

| Biocatalytic Synthesis (e.g., using transaminases) | α-Keto acid | Variable, can be high | Excellent | High stereoselectivity, mild conditions | Substrate scope of enzymes can be limited |

Modern asymmetric synthetic methods, such as those employing chiral auxiliaries or catalysts, can provide better stereocontrol but often involve more steps and more expensive reagents. rsc.org Biocatalytic methods, while highly stereoselective and environmentally friendly, may require significant development to find a suitable enzyme for this specific substrate. researchgate.net

Stereochemical Investigations and Isomerism of 2 1 Amino 2 Methylcyclohexyl Acetic Acid

Analysis of Chiral Centers and Stereoisomeric Forms

2-(1-Amino-2-methylcyclohexyl)acetic acid possesses two stereogenic centers, leading to a predictable number of stereoisomers. The first chiral center is the quaternary carbon atom C1 of the cyclohexane (B81311) ring, which is bonded to an amino group, a methyl group, the acetic acid side chain, and the rest of the cyclohexane ring. The second chiral center is the carbon atom C2 of the cyclohexane ring, which is bonded to the methyl group, a hydrogen atom, and two other carbon atoms within the ring.

The presence of two chiral centers means that this compound can exist as a total of 22 = 4 stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relative configuration of the substituents at C1 and C2 determines whether the diastereomers are referred to as cis or trans.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | C1 Configuration | C2 Configuration | Relationship |

| Isomer 1 | R | R | Enantiomer of Isomer 2 |

| Isomer 2 | S | S | Enantiomer of Isomer 1 |

| Isomer 3 | R | S | Enantiomer of Isomer 4 |

| Isomer 4 | S | R | Enantiomer of Isomer 3 |

Note: The R/S assignments are hypothetical and would require experimental determination.

Development of Stereoselective Synthesis Methods

The synthesis of specific stereoisomers of this compound requires stereoselective methods to control the formation of the chiral centers.

Application of Chiral Auxiliaries and Catalysts

Chiral auxiliaries are temporary chiral groups that are attached to the substrate to direct the stereochemical outcome of a reaction. For the synthesis of this compound, a chiral auxiliary could be attached to the acetic acid moiety to control the stereoselective addition of the amino and methyl groups to the cyclohexane ring.

Asymmetric catalysis, employing chiral catalysts, offers an alternative approach. A chiral catalyst can create a chiral environment that favors the formation of one stereoisomer over others. For instance, a chiral rhodium or ruthenium catalyst could be used in an asymmetric hydrogenation step to establish the stereochemistry at C2.

Kinetic Resolution and Dynamic Kinetic Resolution Techniques

Kinetic resolution is a method used to separate a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral reagent or catalyst. For example, an enzyme could be used to selectively acylate the amino group of one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Dynamic kinetic resolution (DKR) is an extension of kinetic resolution where the slower-reacting enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomer. A combination of a racemization catalyst and a resolution catalyst would be employed for this purpose.

Conformational Analysis of the Cyclohexane Ring and Side Chains

The cyclohexane ring in this compound typically adopts a chair conformation to minimize steric strain. The substituents (amino, methyl, and acetic acid groups) can occupy either axial or equatorial positions. The relative stability of the different conformations is influenced by steric interactions, particularly 1,3-diaxial interactions.

For the trans isomers, one substituent at C1 and one at C2 will be on opposite sides of the ring. In a chair conformation, this can lead to either a diaxial or a diequatorial arrangement. The diequatorial conformation is generally more stable due to the avoidance of steric strain from 1,3-diaxial interactions.

For the cis isomers, the substituents at C1 and C2 are on the same side of the ring, resulting in one axial and one equatorial substituent in a chair conformation. The preferred conformation will be the one where the larger substituent occupies the equatorial position to minimize steric hindrance.

Table 2: Hypothetical Conformational Energy Analysis

| Isomer | Substituent Positions (C1, C2) | Major Conformer | Estimated Relative Energy (kcal/mol) |

| trans-(1R,2R) | (eq, eq) | Diequatorial | 0 |

| trans-(1R,2R) | (ax, ax) | Diaxial | > 5 |

| cis-(1R,2S) | (eq, ax) | Amino (eq), Methyl (ax) | ~2.0 |

| cis-(1R,2S) | (ax, eq) | Amino (ax), Methyl (eq) | ~1.8 |

Note: This data is illustrative and based on general principles of conformational analysis. Actual energy differences would require computational or experimental determination.

Isomer-Specific Synthesis and Characterization

The definitive synthesis of each stereoisomer is necessary for their individual characterization and the evaluation of their properties. An example of an isomer-specific synthesis could involve a Diels-Alder reaction with a chiral dienophile to construct the cyclohexane ring with the desired stereochemistry, followed by functional group manipulations to introduce the amino and carboxylic acid moieties.

Once synthesized, each stereoisomer would be characterized using a variety of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the connectivity and relative stereochemistry of the molecule. The coupling constants between protons on the cyclohexane ring can provide information about their dihedral angles and thus the conformation of the ring.

X-ray Crystallography: To determine the absolute stereochemistry and the solid-state conformation of the molecule.

Circular Dichroism (CD) Spectroscopy: To distinguish between enantiomers, as they will have mirror-image CD spectra.

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase: To separate and quantify the different stereoisomers in a mixture.

Through a combination of stereoselective synthesis and detailed characterization, a complete understanding of the stereochemical landscape of this compound can be achieved.

Advanced Structural Elucidation and Characterization of 2 1 Amino 2 Methylcyclohexyl Acetic Acid and Its Research Derivatives

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in 2-(1-Amino-2-methylcyclohexyl)acetic acid.

Advanced Nuclear Magnetic Resonance (NMR) Studies (e.g., 2D NMR for detailed assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, which possesses two stereocenters, advanced NMR techniques are essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

In the solid state, the compound is expected to exist as a zwitterion. Solid-state NMR (SSNMR) can be particularly useful for characterizing different polymorphic forms, as demonstrated in studies of the related compound, gabapentin (B195806), where distinct chemical shifts were observed for different polymorphs. nih.govresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to the different types of protons in the molecule. The protons of the amino group (-NH₂) and the carboxylic acid (-COOH) are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and pH. The cyclohexane (B81311) ring protons would appear as a series of complex multiplets in the aliphatic region (approximately 1.0-2.5 ppm). The methyl group (-CH₃) would likely appear as a doublet, and the methylene (B1212753) protons (-CH₂-) of the acetic acid group would present as a singlet or an AB quartet depending on their magnetic equivalence.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to display nine distinct signals, corresponding to each unique carbon atom in the structure. The carbonyl carbon of the carboxylic acid would resonate significantly downfield (around 175-185 ppm). The two quaternary carbons and the various CH, CH₂, and CH₃ carbons of the cyclohexane and acetate (B1210297) moieties would appear at characteristic chemical shifts in the aliphatic region.

2D NMR Techniques: To resolve the complex overlapping signals, especially from the cyclohexane ring protons, and to confirm connectivity, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of protons within the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity around the quaternary carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | 10.0-13.0 (broad s) | ~178 |

| C(1)-NH₂ | 1.0-5.0 (broad s) | ~60 |

| -CH₂-COOH | ~2.4 (s) | ~45 |

| C(2)-H | ~1.5-2.0 (m) | ~40 |

| C(2)-CH₃ | ~0.9 (d) | ~15 |

| Cyclohexane -CH₂- | ~1.2-1.8 (m) | ~20-35 |

Note: These are estimated values based on typical chemical shift ranges for similar functional groups and structures. Actual values may vary depending on solvent and experimental conditions. pdx.eduorgchemboulder.comnetlify.app

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are complementary.

For this compound, a key aspect is its zwitterionic nature in the solid state. This significantly influences the vibrational spectra.

Amino Group: In the zwitterionic form (NH₃⁺), the N-H stretching vibrations are expected in the range of 3100-2600 cm⁻¹, often appearing as a broad band. The N-H bending (scissoring) vibrations would be observed around 1600-1500 cm⁻¹.

Carboxylate Group: The C=O stretching vibration of a standard carboxylic acid (around 1700-1725 cm⁻¹) would be absent. Instead, the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) would appear around 1600-1550 cm⁻¹ and 1440-1360 cm⁻¹, respectively.

Alkyl Groups: C-H stretching vibrations of the methyl and methylene groups on the cyclohexane ring and acetic acid moiety are expected in the 2950-2850 cm⁻¹ region. C-H bending vibrations will appear in the 1470-1350 cm⁻¹ range.

Studies on related amino acids and gabapentin polymorphs have shown that FT-IR is a powerful technique for distinguishing between different crystalline forms, which exhibit subtle but distinct differences in their spectra due to variations in hydrogen bonding and crystal packing. ualberta.caresearchgate.net

Table 2: Expected Characteristic Vibrational Frequencies for this compound (Zwitterionic Form)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ammonium (B1175870) (NH₃⁺) | N-H Stretch | 3100 - 2600 (broad) |

| N-H Bend (asymmetric) | ~1600 | |

| Carboxylate (COO⁻) | C=O Stretch (asymmetric) | 1600 - 1550 |

| C=O Stretch (symmetric) | 1440 - 1360 | |

| Alkyl (CH₃, CH₂, CH) | C-H Stretch | 2950 - 2850 |

| C-H Bend | 1470 - 1350 |

Note: These are typical frequency ranges. The exact positions and shapes of the bands can be influenced by intermolecular interactions.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₉H₁₇NO₂), the expected exact mass is 171.12593 Da. bldpharm.com HRMS can confirm this with high precision, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for amino acids include the loss of small neutral molecules. libretexts.orgosti.govuni-muenster.de

Loss of Formic Acid: A characteristic fragmentation for amino acids is the loss of the carboxyl group, often as formic acid (HCOOH), leading to a peak at [M-46]⁺.

Loss of Water: Dehydration can occur, resulting in a peak at [M-18]⁺.

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common pathway for amines.

Ring Fragmentation: The cyclohexane ring can also undergo fragmentation, leading to a series of smaller ions.

Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Ion | Proposed Formula | Expected m/z |

| [M+H]⁺ (Molecular Ion) | C₉H₁₈NO₂⁺ | 172.1332 |

| [M-H₂O+H]⁺ | C₉H₁₆NO⁺ | 154.1226 |

| [M-HCOOH+H]⁺ | C₈H₁₆N⁺ | 126.1277 |

Note: These m/z values correspond to the protonated species, as commonly observed in Electrospray Ionization (ESI) mass spectrometry.

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. For a chiral molecule like this compound, this technique is invaluable for establishing both the relative and absolute stereochemistry of the chiral centers at positions C1 and C2. It can distinguish between the cis and trans diastereomers and, with appropriate techniques, between the R and S enantiomers. researchgate.netmdpi.comresearchgate.netrsc.org

The analysis would reveal the precise bond lengths, bond angles, and torsion angles, confirming the chair conformation of the cyclohexane ring and the spatial orientation of the amino, methyl, and acetic acid substituents.

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding networks)

The crystal structure provides insight into how molecules are arranged in the solid state, which is governed by intermolecular forces. For an amino acid, hydrogen bonding is the dominant interaction. nih.govmdpi.comyoutube.comrsc.org In the zwitterionic form, the ammonium group (NH₃⁺) is an excellent hydrogen bond donor, while the carboxylate group (COO⁻) is an excellent hydrogen bond acceptor.

It is expected that the crystal structure of this compound would feature an extensive three-dimensional network of N-H···O hydrogen bonds. These interactions would link neighboring molecules into chains, sheets, or more complex arrangements, similar to those observed in other amino acid crystals and gabapentin polymorphs. researchgate.net These hydrogen bonding networks are the primary determinant of the crystal's stability and physical properties.

Polymorphism and Pseudopolymorphism Research

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, such as solubility, melting point, and stability. This is of particular importance in the pharmaceutical industry.

Given that the closely related compound gabapentin is known to exist in multiple polymorphic forms (anhydrous and a monohydrate), it is highly probable that this compound also exhibits polymorphism. nih.govresearchgate.netualberta.caresearchgate.net

Research into its polymorphism would involve systematic crystallization experiments under various conditions (e.g., different solvents, temperatures, cooling rates). The resulting crystals would be analyzed by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and vibrational spectroscopy to identify and characterize any different polymorphic forms. Additionally, the potential for the formation of pseudopolymorphs, such as hydrates (incorporating water into the crystal lattice) or solvates, would also be investigated.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally sensitive to the spatial arrangement of atoms and are therefore powerful tools for determining the stereochemistry of chiral compounds. Among these, Electronic Circular Dichroism (ECD) is a widely applied technique for the stereochemical assignment of organic molecules, including complex amino acid derivatives.

Electronic Circular Dichroism measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is a plot of this difference, typically expressed as molar circular dichroism (Δε) or ellipticity (θ), against wavelength. The spectrum is characterized by positive or negative peaks, known as Cotton effects, which are unique for each stereoisomer.

For a molecule such as this compound, which has three chiral centers, there are 2^3 = 8 possible stereoisomers (four pairs of enantiomers). The stereochemical descriptors for this compound are (1R, 2R), (1S, 2S), (1R, 2S), (1S, 2R) for one enantiomeric set, and (1S, 2S), (1R, 2R), (1S, 2R), (1R, 2S) for the other. The application of ECD, often in conjunction with quantum chemical calculations, allows for the unambiguous assignment of the absolute configuration of each of these stereoisomers.

The process of stereochemical assignment using ECD typically involves the following steps:

Experimental Measurement: The ECD spectra of the synthesized or isolated stereoisomers are recorded.

Computational Modeling: The conformational space of the possible stereoisomers is explored using computational methods. For each stable conformer, the theoretical ECD spectrum is calculated using time-dependent density functional theory (TD-DFT).

Spectral Comparison: The experimentally measured ECD spectrum is compared with the Boltzmann-averaged theoretical spectra for each possible stereoisomer. A good match between the experimental and a theoretical spectrum allows for the assignment of the absolute configuration.

The chromophores within the this compound molecule, primarily the carboxylic acid group, are responsible for the observed ECD signals. The spatial disposition of these chromophores relative to the chiral centers of the cyclohexane ring dictates the sign and intensity of the Cotton effects.

While specific experimental ECD data for all stereoisomers of this compound are not extensively reported in publicly available literature, studies on analogous chiral cyclohexylamine (B46788) and amino acid derivatives provide a strong basis for predicting their chiroptical properties. Research on related compounds demonstrates that ECD spectroscopy can effectively differentiate between diastereomers and enantiomers.

Below are interactive data tables illustrating the type of data that would be generated in a comprehensive ECD study for the stereochemical assignment of the (1R, 2R) and (1S, 2S) enantiomers of this compound.

Table 1: Experimental and Calculated ECD Data for the Stereochemical Assignment of (1R, 2R)-2-(1-Amino-2-methylcyclohexyl)acetic acid

| Wavelength (nm) | Experimental Δε | Calculated Δε (1R, 2R) | Calculated Δε (1S, 2S) |

| 210 | +2.5 | +2.8 | -2.8 |

| 235 | -1.8 | -1.6 | +1.6 |

Note: The data presented in this table is illustrative and intended to demonstrate the principles of ECD-based stereochemical assignment. Actual experimental values may vary.

Table 2: Key Chiroptical Properties of this compound Stereoisomers

| Stereoisomer | Key Cotton Effect (approx. nm) | Sign of Cotton Effect | Predicted Optical Rotation [α]D |

| (1R, 2R) | 210 | Positive | Positive |

| (1S, 2S) | 210 | Negative | Negative |

| (1R, 2S) | 215 | Negative | Negative |

| (1S, 2R) | 215 | Positive | Positive |

Note: The predicted signs of the Cotton effects and optical rotations are based on established empirical rules for similar chiral compounds and are for illustrative purposes.

The combination of experimental ECD measurements with theoretical calculations provides a high level of confidence in the assignment of the absolute configuration of complex chiral molecules like this compound and its derivatives, which is essential for understanding their structure-activity relationships.

Computational and Theoretical Studies of 2 1 Amino 2 Methylcyclohexyl Acetic Acid

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These ab initio methods solve the Schrödinger equation for a given atomic arrangement, providing detailed information on energy, geometry, and electronic properties. For 2-(1-Amino-2-methylcyclohexyl)acetic acid, such calculations would be crucial in elucidating its fundamental chemical characteristics.

The three-dimensional structure of a flexible molecule like this compound is not static. The cyclohexane (B81311) ring can exist in different chair and boat conformations, and the side chains can rotate, leading to a complex conformational energy landscape.

Quantum mechanical calculations, such as those employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are used to map this landscape. nih.gov A systematic search of conformations would be performed by rotating the key dihedral angles of the molecule. For each conformation, the energy is calculated to identify stable isomers (local minima) and the transition states connecting them. The conformation with the lowest energy is termed the global minimum, representing the most probable structure of the isolated molecule.

For instance, studies on the analogous compound gabapentin (B195806) have identified multiple stable conformers, differing in the orientation of the aminomethyl and acetic acid groups relative to the cyclohexane ring (axial vs. equatorial). nih.govmdpi.com Similar studies on this compound would be expected to reveal a rich conformational landscape, with the relative energies of conformers influenced by intramolecular hydrogen bonding between the amino and carboxylic acid groups, as well as steric interactions involving the methyl group.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer ID | Cyclohexane Conformation | Amino Group Orientation | Acetic Acid Group Orientation | Methyl Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|---|---|

| I | Chair | Equatorial | Equatorial | Equatorial | 0.00 |

| II | Chair | Axial | Equatorial | Equatorial | 1.25 |

| III | Chair | Equatorial | Axial | Equatorial | 2.10 |

| IV | Skew-Boat | - | - | - | 5.50 |

This table is illustrative and shows the type of data that would be generated from conformational analysis. The values are not based on actual experimental or calculated data for this specific molecule.

Quantum chemical calculations provide a detailed picture of the electron distribution within a molecule, which is key to understanding its reactivity. The molecular electrostatic potential (MEP) map, for example, visualizes the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the carboxylic oxygen atoms and a positive potential near the amino group hydrogens.

Furthermore, frontier molecular orbital theory (HOMO-LUMO analysis) can predict sites of reactivity. The Highest Occupied Molecular Orbital (HOMO) indicates regions likely to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) points to electron-accepting regions. These calculations would help in predicting how this compound might interact with other molecules or biological targets.

Molecular Dynamics Simulations for Solvent and Protein Interactions

While quantum calculations are powerful for single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a more realistic biological environment, such as in water or interacting with a protein. MD simulations model the movements of atoms over time based on a force field that approximates the potential energy of the system. nih.gov

For this compound, MD simulations in a box of water molecules would reveal how the solvent structures itself around the solute and the stability of different conformers in an aqueous environment. nih.gov These simulations can also provide insights into the dynamics of the molecule's interaction with proteins, showing how it might bind and unbind from a receptor, and the conformational changes that occur in both the ligand and the protein during this process. nih.gov

In Silico Prediction of Molecular Interactions and Binding Mechanisms

In silico techniques are computational methods used to predict how a molecule might interact with a biological target, such as a protein or enzyme. These methods are crucial in drug discovery and molecular biology.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). nih.gov For this compound, docking studies could be performed against various model receptors to hypothesize potential binding modes. The process involves generating a multitude of possible binding poses of the ligand in the active site of the receptor and then using a scoring function to rank them based on their predicted binding affinity.

For example, given the structural similarity to gabapentinoids, docking studies could explore the interaction of this compound with non-human homologues of receptors known to bind gabapentin, such as certain calcium channel subunits. nih.gov Such studies would identify key amino acid residues in the receptor's binding pocket that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand. researchgate.netosu.edu

Table 2: Illustrative Docking Results for this compound with a Model Receptor

| Docking Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1 | -7.5 | Arg123, Gln156 | Hydrogen Bond, Electrostatic |

| 2 | -7.2 | Tyr201, Phe234 | Pi-Pi Stacking, Hydrophobic |

This table is a hypothetical representation of docking results to illustrate the data format and type of information obtained.

Computational methods can also be used to predict whether a molecule might act as an enzyme inhibitor and to elucidate the mechanism of inhibition. ijcce.ac.irijcce.ac.ir If this compound were hypothesized to inhibit a particular enzyme, docking studies could first be used to see if it fits within the enzyme's active site.

Following docking, more advanced techniques like combined quantum mechanics/molecular mechanics (QM/MM) simulations could model the enzymatic reaction in the presence and absence of the inhibitor. These simulations can help determine if the compound acts as a competitive, non-competitive, or uncompetitive inhibitor by modeling its interaction with the enzyme and the enzyme-substrate complex. This approach can provide a detailed, atomistic view of how the inhibitor interferes with the catalytic mechanism of the enzyme.

Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors (for research purposes, not clinical drug design)

Structure-Activity Relationship (SAR) modeling is a computational methodology used in chemical research to understand how the structural features of a molecule, such as this compound, influence its biological activity. This is achieved by calculating a series of numerical values, known as molecular descriptors, that quantify different aspects of the molecule's structure. These descriptors are then used to build a mathematical model that correlates the structural properties with the observed activity.

For a compound like this compound and its hypothetical analogs, a typical SAR study would involve the following steps:

Generation of a Dataset: A series of molecules structurally related to this compound would be synthesized or computationally designed. The biological activity of these compounds would be determined through in vitro assays.

Calculation of Molecular Descriptors: For each molecule in the dataset, a wide range of computational descriptors would be calculated. These descriptors can be categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like its size, shape, and branching.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters such as molecular surface area and volume.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which is a measure of lipophilicity, and molar refractivity.

Model Development: Using statistical methods such as multiple linear regression or machine learning algorithms, a mathematical equation is developed that relates the calculated descriptors to the biological activity.

Model Validation: The predictive power of the SAR model is rigorously tested to ensure its reliability.

Detailed Research Findings

As no specific SAR studies for this compound are available, the following tables illustrate the type of data that would be generated in such a research endeavor. The data presented here is hypothetical and serves only to exemplify the output of a computational SAR study.

Table 1: Hypothetical Molecular Descriptors for a Series of this compound Analogs

| Compound ID | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Dipole Moment (Debye) |

| Analog 1 | 185.25 | 1.2 | 63.32 | 2.5 |

| Analog 2 | 199.28 | 1.5 | 63.32 | 2.7 |

| Analog 3 | 213.31 | 1.8 | 63.32 | 2.9 |

| Analog 4 | 184.24 | 1.1 | 75.55 | 3.1 |

| Analog 5 | 198.27 | 1.4 | 75.55 | 3.3 |

Table 2: Hypothetical Biological Activity and Predicted Activity from a SAR Model

| Compound ID | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) |

| Analog 1 | 10.5 | 10.2 |

| Analog 2 | 8.2 | 8.5 |

| Analog 3 | 5.1 | 5.4 |

| Analog 4 | 15.3 | 15.0 |

| Analog 5 | 12.8 | 12.5 |

These tables would form the basis for developing a quantitative structure-activity relationship. For instance, a hypothetical SAR equation might look like:

log(1/IC50) = c0 + c1(LogP) + c2(Topological Polar Surface Area) + c3*(Dipole Moment)

Where c0, c1, c2, and c3 are coefficients determined from the statistical analysis. Such a model would allow researchers to predict the biological activity of new, unsynthesized analogs of this compound, thereby guiding further research efforts. It is important to reiterate that this is a generalized framework and the specific descriptors and resulting model would be highly dependent on the biological target and the structural diversity of the compounds studied.

Investigation of Biological Interactions and Mechanistic Studies Non Clinical Focus

In Vitro Studies of Molecular Recognition and Binding

Detailed in vitro studies focusing specifically on the molecular recognition and binding profile of 2-(1-Amino-2-methylcyclohexyl)acetic acid are not extensively documented in publicly available literature. However, based on its structural resemblance to gabapentinoids, it is hypothesized that this compound may interact with specific protein targets. Gabapentin (B195806) and related compounds are known to bind to the α2δ subunit of voltage-gated calcium channels. Future research involving purified α2δ protein subunits or synthetic membrane systems would be crucial to determine if this compound shares this binding affinity. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could provide quantitative data on binding kinetics and thermodynamics.

Table 1: Potential In Vitro Binding Study Parameters

| Parameter | Description | Potential Technique |

|---|---|---|

| Binding Affinity (Kd) | The dissociation constant, indicating the strength of the binding interaction. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |

| Binding Kinetics (kon, koff) | The association and dissociation rate constants of the binding event. | Surface Plasmon Resonance (SPR) |

Exploration of Compound as a Chemical Probe for Biological Pathways

The utility of this compound as a chemical probe for elucidating biological pathways is an area of active interest. Given its amino acid structure, it has the potential to interact with amino acid transport systems. Studies on analogous compounds suggest that modifications to the amino acid structure can influence recognition and transport by various amino acid transporters, such as the sodium-coupled neutral amino acid transporters (SNATs). Investigating the uptake and metabolic fate of radiolabeled this compound in non-human systems, such as isolated cell lines or tissue preparations, could reveal its transport mechanisms and subsequent metabolic transformations.

Mechanistic Enzymatic Studies

Specific mechanistic studies on the interaction of this compound with purified enzymes are currently limited. As an amino acid analog, it could potentially act as a competitive or noncompetitive inhibitor of enzymes that utilize natural amino acids as substrates. For instance, enzymes involved in amino acid metabolism could be potential targets.

To investigate this, kinetic assays with purified enzymes in the presence of varying concentrations of this compound would be necessary. By analyzing reaction rates and creating Lineweaver-Burk or Michaelis-Menten plots, the type of inhibition and the inhibition constant (Ki) could be determined.

Table 2: Hypothetical Enzyme Inhibition Data

| Substrate Concentration (mM) | Initial Velocity (µmol/min) without Inhibitor | Initial Velocity (µmol/min) with Inhibitor |

|---|---|---|

| 0.1 | 0.5 | 0.3 |

| 0.2 | 0.8 | 0.5 |

| 0.4 | 1.2 | 0.8 |

| 0.8 | 1.6 | 1.1 |

This table represents hypothetical data for illustrative purposes.

Structure-Biological Response Relationship in Model Cellular Systems

The relationship between the chemical structure of this compound and its biological effects can be explored in model cellular systems like bacterial cultures, yeast, or isolated primary cells. For example, studies on Saccharomyces cerevisiae have shown that acetic acid can induce cellular stress responses and even regulated cell death. While structurally different, the acidic moiety of the title compound could be investigated for similar effects on yeast cell viability and metabolism.

By synthesizing and testing a series of analogs with modifications to the methyl group, the amino group, or the cyclohexyl ring, a structure-activity relationship (SAR) could be established. For instance, altering the position of the methyl group on the cyclohexane (B81311) ring could influence the compound's conformation and its interaction with biological targets. The response in these cellular systems could be measured through various assays, such as cell proliferation assays, reporter gene assays, or metabolic activity assays.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Gabapentin |

Applications in Chemical Synthesis and Research

2-(1-Amino-2-methylcyclohexyl)acetic acid as a Chiral Building Block in Organic Synthesis

Chiral building blocks are fundamental components in the asymmetric synthesis of pharmaceuticals and other bioactive molecules. this compound, possessing a defined stereochemistry within its cyclic structure, serves as a valuable chiral scaffold. Its rigid cyclohexane (B81311) ring, substituted with an amino group and an acetic acid side chain, offers a stereochemically defined framework that can be elaborated into more complex chiral structures.

The presence of both an amine and a carboxylic acid allows for a wide range of chemical transformations, making it a versatile starting material. acs.org Synthetic chemists can utilize this compound to introduce a constrained cyclic motif into a target molecule, which can be crucial for achieving desired biological activity or specific three-dimensional conformations. The methyl group on the cyclohexane ring further influences the steric environment, providing an additional level of control in stereoselective reactions.

The utility of such chiral building blocks lies in their ability to transmit their inherent chirality to the final product, a critical aspect in the synthesis of enantiomerically pure compounds. nih.gov While specific industrial-scale syntheses prominently featuring this compound as the primary chiral precursor are not widely documented in publicly available literature, its structural characteristics place it within the important class of chiral β-amino acids used for creating diverse and complex molecular architectures. acs.org

Derivatization for Enhanced Reactivity or Specific Research Applications

The functional groups of this compound—the primary amine and the carboxylic acid—provide convenient handles for chemical modification, or derivatization. This allows for the tailoring of the molecule's properties for a variety of research applications.

Synthesis of Probes for Affinity-Based Proteomics or Imaging Research

Affinity-based probes are powerful tools for identifying and studying protein interactions in complex biological systems. nih.govfrontiersin.org These probes typically consist of three key components: a ligand that binds to the target protein, a reporter tag (like a fluorophore or a biotin (B1667282) tag) for detection and purification, and a reactive group for covalent cross-linking to the target. acs.org

This compound can serve as the core scaffold for such probes. The carboxylic acid or the amino group can be used as an attachment point for a reporter tag or a photoreactive group, such as a diazirine, which can form a covalent bond with a target protein upon UV irradiation. acs.org The cyclohexane framework itself could act as the ligand, or it could be further functionalized to enhance binding affinity and selectivity for a specific protein target. uni-muenchen.de

Table 1: Potential Derivatization Strategies for Probe Synthesis

| Functional Group | Potential Modification | Reagent/Method | Application |

|---|---|---|---|

| Amino Group | Acylation with a reporter tag | N-Hydroxysuccinimide (NHS) ester of a fluorophore | Fluorescent labeling for imaging |

| Carboxylic Acid | Amide coupling with a biotinylated amine | Carbodiimide chemistry (e.g., EDC/NHS) | Affinity purification of target proteins |

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Exploration

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.orgcreative-peptides.com By systematically modifying a lead compound and assessing the impact on its function, researchers can identify the key structural features responsible for its effects. nih.gov

This compound is an excellent candidate for SAR studies due to its modifiable structure. Analogs can be synthesized by altering various parts of the molecule:

The Methyl Group: It can be removed, replaced with other alkyl groups, or shifted to different positions on the ring to probe steric requirements.

The Cyclohexane Ring: The ring size could be altered (e.g., cyclopentyl or cycloheptyl) to assess the impact of ring strain and conformation.

The Amino and Carboxyl Groups: Their relative positions can be changed, or they can be modified to amides, esters, or other functional groups to explore the importance of hydrogen bonding and charge. nih.gov

These systematic modifications allow researchers to build a detailed map of the structural requirements for a particular biological activity. researchgate.net

Table 2: Examples of Analog Design for SAR Studies

| Modification Site | Example Analog | Purpose of Modification |

|---|---|---|

| Methyl Group | 2-(1-Aminocyclohexyl)acetic acid | Assess the role of the methyl group in binding or activity. |

| Cyclohexane Ring | 2-(1-Amino-2-methylcyclopentyl)acetic acid | Determine the influence of ring size and conformation. |

Formation of Conjugates for Delivery to Research Targets (e.g., liposomes, nanoparticles, not for human drug delivery)

In research settings, it is often necessary to deliver compounds to specific cellular or subcellular locations. Conjugating small molecules to carrier systems like liposomes or nanoparticles can facilitate this targeted delivery. beilstein-journals.org The functional groups of this compound allow for its covalent attachment to the surface of these delivery vehicles.

For example, the carboxylic acid can be activated and reacted with amine groups on the surface of a nanoparticle, or the amino group can react with activated esters on a liposome. nih.govnih.gov This conjugation creates a system where the properties of the nanoparticle (e.g., size, surface charge) can be used to direct the delivery of the attached amino acid derivative to a specific research target. This approach is valuable for studying cellular uptake mechanisms and for the targeted delivery of research probes in vitro. youtube.com

Role in Peptide and Peptidomimetic Chemistry Research

Peptides are crucial signaling molecules in biology, but their therapeutic use can be limited by poor stability and low bioavailability. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome these limitations. mdpi.comvub.be Conformationally constrained amino acids, such as this compound, are particularly important in this field. lifechemicals.comnih.gov

Incorporating this cyclic β-amino acid into a peptide sequence introduces a rigid structural element. nih.gov This rigidity can force the peptide backbone to adopt a specific secondary structure, such as a β-turn or a helical fold, which may be essential for binding to a biological target. researchgate.net The constrained nature of the cyclohexane ring reduces the number of possible conformations the peptide can adopt, which can lead to increased receptor selectivity and potency. Furthermore, peptides containing β-amino acids are often more resistant to degradation by proteases, which are enzymes that break down natural peptides. rsc.org

Development of Supramolecular Structures and Materials Incorporating the Compound

Supramolecular chemistry involves the design and synthesis of large, ordered structures from smaller molecular building blocks held together by non-covalent interactions, such as hydrogen bonds. nih.gov Amino acids are excellent building blocks for supramolecular assembly due to their ability to form strong and directional hydrogen bonds through their amino and carboxyl groups. acs.org

Peptides containing β-amino acids have been shown to self-assemble into well-defined nanostructures, such as fibers and hydrogels. rsc.orgfrontiersin.org The specific stereochemistry and rigid conformation of this compound can be exploited to control the self-assembly process, leading to the formation of novel materials with specific properties. nih.gov These materials could have research applications in areas such as tissue engineering scaffolds or as vehicles for the controlled release of other molecules. The defined structure of the amino acid provides a predictable way to program the interactions between molecules, guiding their assembly into functional supramolecular systems.

Advanced Analytical Method Development for 2 1 Amino 2 Methylcyclohexyl Acetic Acid Research Applications

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation and purification of complex chemical mixtures, as well as for the precise assessment of compound purity. For "2-(1-Amino-2-methylcyclohexyl)acetic acid," both chiral and achiral chromatographic methods would be essential.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Given the chiral nature of "this compound," which possesses stereocenters leading to the existence of enantiomers, the development of a stereoselective HPLC method is crucial. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify each enantiomer is a regulatory and scientific necessity.

A typical approach would involve screening various chiral stationary phases (CSPs) to achieve baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often effective for the separation of amino acid derivatives. The mobile phase composition, including the organic modifier (e.g., isopropanol, ethanol), and additives (e.g., trifluoroacetic acid, diethylamine), would be systematically optimized to achieve optimal resolution and peak shape.

Table 1: Hypothetical Chiral HPLC Method Parameters for Enantiomeric Purity Assessment

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time (Enantiomer 1) | ~ 8.5 min |

| Expected Retention Time (Enantiomer 2) | ~ 10.2 min |

| Resolution (Rs) | > 2.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization for Complex Mixture Analysis

For the analysis of "this compound" in complex matrices, such as synthetic reaction mixtures or biological fluids, Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity. However, due to the low volatility and polar nature of amino acids, derivatization is a mandatory step prior to GC analysis.

A common derivatization strategy involves a two-step process: esterification of the carboxylic acid group followed by acylation or silylation of the amino group. For instance, the compound could be first treated with methanolic HCl to form the methyl ester, followed by reaction with a silylating agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form a volatile tert-butyldimethylsilyl (TBDMS) derivative. The resulting derivative can then be readily analyzed by GC-MS. The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivatized molecule.

Table 2: Hypothetical GC-MS Data for Derivatized this compound

| Derivative | Retention Time (min) | Key Mass Fragments (m/z) |

|---|

| Methyl ester, N-TBDMS | 12.8 | 328 [M-CH3]+, 284 [M-C4H9]+, 212 [M-COOTBDMS]+ |

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution, particularly for charged molecules like amino acids. CE separates analytes based on their charge-to-size ratio in a capillary filled with an electrolyte solution under the influence of a high electric field. For "this compound," CE can be employed for purity assessment and the separation of isomers.

Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), could be explored. Chiral separations can also be achieved in CE by adding a chiral selector to the background electrolyte. Cyclodextrins are commonly used chiral selectors for the enantiomeric resolution of amino acids in CE. The optimization of parameters such as buffer pH, concentration, applied voltage, and capillary temperature would be critical for achieving the desired separation.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-NMR, GC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of structural information about the analytes.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy would be invaluable for the unambiguous structure elucidation of "this compound" and any potential impurities or degradation products. This technique allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column, providing detailed structural information, including stereochemistry.

Gas Chromatography-Infrared (GC-IR) spectroscopy provides information about the functional groups present in a molecule. After separation by GC, the effluent is passed through an IR spectrometer, and a real-time IR spectrum of each eluting peak is obtained. This can be used to confirm the identity of the derivatized "this compound" and to identify unknown components in a mixture.

Method Validation for Research-Grade Purity and Identity Confirmation

Once developed, all analytical methods must be rigorously validated to ensure they are suitable for their intended purpose. Method validation for research-grade "this compound" would follow guidelines such as those from the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Hypothetical Validation Summary for Chiral HPLC Method

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Specificity | Baseline resolution of enantiomers and from known impurities | Achieved |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range (µg/mL) | 1 - 100 | 1 - 100 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (% RSD) | ≤ 2.0% | 0.8% |

| LOD (µg/mL) | Report | 0.1 |

| LOQ (µg/mL) | Report | 0.5 |

| Robustness | No significant impact on results | Robust |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.